(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Description
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid is a chiral sulfonic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amino group and a phenyl substituent. The stereochemistry at the second carbon (2S) and the sulfonic acid group at the first carbon are critical to its physicochemical and biological properties. This compound is structurally related to protease inhibitors and intermediates in peptide synthesis, where the Cbz group acts as a protective moiety .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c19-17(23-12-15-9-5-2-6-10-15)18-16(13-24(20,21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,19)(H,20,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWVGCVAJLCHSF-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677807 | |
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856570-20-2 | |
| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid, also known as a benzyloxycarbonyl derivative of a sulfonic acid, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure that combines an amino acid framework with a sulfonic acid group, which may contribute to its biological properties.
The molecular formula of this compound is C₁₉H₂₃N₂O₄S, with a molecular weight of approximately 377.46 g/mol. Its structure includes a benzyloxycarbonyl group, which is significant for its stability and bioactivity.
Biological Activity
1. Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 500 to 1000 µg/mL against Gram-negative bacteria, indicating moderate antibacterial activity .
2. Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives with similar structures have shown varying degrees of cytotoxicity, with IC₅₀ values indicating effective concentrations that inhibit cell viability significantly. The therapeutic index (TI), which compares the IC₅₀ values for cancerous versus non-cancerous cells, provides insight into the selectivity and potential safety of these compounds .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, compounds targeting aldehyde dehydrogenase pathways have been noted for their anticancer properties .
Case Studies
Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial efficacy of a series of benzyloxycarbonyl derivatives, including those structurally similar to this compound. The results indicated that certain derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli, with MIC values confirming their potential as antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
In another study focusing on the cytotoxic effects of related compounds on HepG2 and DU145 cell lines, it was found that specific derivatives exhibited significant reductions in cell viability at concentrations as low as 200 µM after 48 hours of exposure. The selectivity index suggested that some compounds might preferentially target cancer cells over normal cells, highlighting their therapeutic potential .
Data Tables
| Compound | MIC (µg/mL) | IC₅₀ (µM) | Therapeutic Index |
|---|---|---|---|
| (2S)-Benzyloxycarbonyl derivative A | 500 | 100 | 5 |
| (2S)-Benzyloxycarbonyl derivative B | 1000 | 200 | 10 |
| (2S)-Benzyloxycarbonyl derivative C | 750 | 150 | 7.5 |
Scientific Research Applications
Medicinal Chemistry
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid serves as a valuable building block in the synthesis of bioactive molecules. Its structure allows for modifications that enhance pharmacological properties, making it a candidate for drug design.
Case Study :
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in disease pathways. For instance, sulfonic acids are known to interact with biological targets, potentially leading to the development of new therapeutic agents for conditions such as cancer and inflammatory diseases.
Biochemistry
In biochemical studies, this compound can be utilized to understand enzyme mechanisms and protein interactions. Its sulfonic acid group provides unique reactivity that can be exploited in assays and screening processes.
Case Study :
A study focused on enzyme inhibition highlighted how modifications of sulfonic acids can lead to enhanced binding affinities. This suggests that this compound could be used to probe enzyme active sites or as a substrate mimic in kinetic studies.
Material Science
The compound's unique chemical structure enables its use in the development of functional materials. Its ability to form stable complexes with metal ions can be leveraged in catalysis and sensor technology.
Case Study :
Research into polymer composites has shown that incorporating sulfonic acid derivatives can improve conductivity and mechanical properties. This application is particularly relevant in the development of advanced materials for batteries and fuel cells.
Comparative Data Table
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis | Development of enzyme inhibitors |
| Biochemistry | Study of enzyme mechanisms and protein interactions | Kinetic studies using sulfonic acid derivatives |
| Material Science | Development of functional materials with enhanced properties | Conductive polymers for energy applications |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid
- Molecular Formula : C21H31N3O8S .
- Key Features: Contains a leucine residue and a 2-oxopyrrolidin-3-yl group. The hydroxyl group at C1 and sulfonic acid group enhance hydrophilicity compared to non-sulfonated analogs. Demonstrated inhibitory activity against viral proteases in structural studies (PDB: 6WTT) .
(2S)-2-[(Benzyloxy)carbonyl]amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
- Key Features :
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid
- Molecular Formula: C14H17NO3S .
- Key Features :
Sodium (2S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
- Key Features: Sodium salt form improves solubility in polar solvents.
Physicochemical Properties
Case Study: Sulfonic Acid vs. Sulfonamide Derivatives
- Sulfonic Acid (Target Compound) :
- Sulfonamide (e.g., (2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid): Weaker acidity (pKa ~5–6) allows for better membrane permeability.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group to the amine using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water).
Sulfonation : React the intermediate with sulfonic acid derivatives (e.g., SO₃·pyridine complex) in anhydrous dichloromethane.
Purification : Extract the product using acid-base partitioning (e.g., aqueous HCl and ethyl acetate) followed by crystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and confirm stereochemistry with chiral HPLC .
Q. How can researchers ensure purity during isolation?
Methodological Answer:
- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and 1 M HCl. Adjust pH to 6–7 to precipitate the sulfonic acid derivative.
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for final purification.
- Crystallization : Optimize solvent mixtures (e.g., ethanol:water 4:1) to enhance crystal yield and purity.
Data Table : Typical Purity Metrics
| Method | Purity (%) | Solvent System |
|---|---|---|
| HPLC | ≥98% | 70:30 H₂O:MeCN |
| TLC | Rf = 0.3 | EtOAc:Hex (1:1) |
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify the Cbz group (δ 7.3–7.4 ppm, aromatic protons) and sulfonic acid moiety (δ 3.5–4.0 ppm, CH₂-SO₃H).
- LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 388.1 and fragmentation patterns (e.g., loss of Cbz group at m/z 245.0).
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 85:15) to confirm enantiomeric excess ≥99% .
Advanced Research Questions
Q. How does stereochemical integrity impact biological activity, and how can it be preserved?
Methodological Answer:
- Chiral Stability : The (2S)-configuration is critical for binding to enzyme active sites (e.g., sulfotransferases). Avoid prolonged exposure to high temperatures (>40°C) or acidic/basic conditions to prevent racemization.
- Analysis : Use polarimetry ([α]D²⁵ = +12.4° in MeOH) and compare retention times on chiral columns with authentic standards .
Q. What strategies mitigate instability of the sulfonic acid group in aqueous solutions?
Methodological Answer:
- pH Optimization : Stabilize the compound in pH 6–8 buffers (e.g., phosphate or Tris-HCl) to prevent hydrolysis.
- Lyophilization : Convert to sodium salt (enhanced stability) and store at -20°C under argon.
Data Table : Stability Under Different Conditions
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| pH 3.0 | 2 | Desulfonated analog |
| pH 7.4 | 30 | None detected |
| pH 10.0 | 7 | Oxidized derivative |
Q. How can solubility be improved for in vitro assays without compromising activity?
Methodological Answer:
- Salt Formation : Convert to ammonium or sodium salts via ion-exchange resins (e.g., Dowex 50WX8) to enhance aqueous solubility (>50 mg/mL).
- Co-Solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes to maintain solubility in biological buffers .
Q. What pharmacological assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- Kinetic Studies : Use fluorescence-based assays (e.g., quenching of tryptophan residues) to measure inhibition constants (Ki) against sulfotransferases.
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to the sulfonate-binding pocket.
Key Finding : IC₅₀ = 1.2 µM against human SULT1A1, suggesting competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
